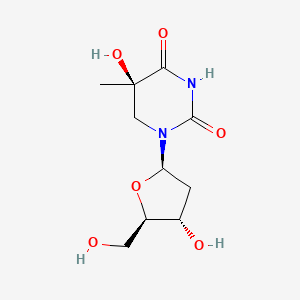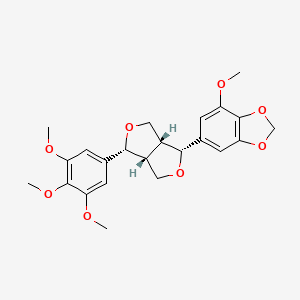![molecular formula C16H26N2OS B14436729 N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea CAS No. 79490-15-6](/img/structure/B14436729.png)
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is a chemical compound known for its antioxidant properties. It belongs to the class of phenolic antioxidants, which are widely used to prevent the oxidation of unsaturated fats in various products such as oils, fats, and butter oil . This compound is also utilized in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted thiourea compounds .
Applications De Recherche Scientifique
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea has several scientific research applications, including:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea involves its ability to scavenge free radicals and prevent oxidative damage. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and materials from oxidative stress. The molecular targets and pathways involved include various enzymes and signaling pathways that regulate oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-hydroxytoluene: Another phenolic antioxidant used in similar applications.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A related compound with antioxidant properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as a primary antioxidant for stabilizing polymers.
Uniqueness
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its ability to effectively scavenge free radicals and prevent oxidative damage makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
79490-15-6 |
|---|---|
Formule moléculaire |
C16H26N2OS |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)methylthiourea |
InChI |
InChI=1S/C16H26N2OS/c1-15(2,3)11-7-10(9-18-14(17)20)8-12(13(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H3,17,18,20) |
Clé InChI |
HSVRESMLGJHCRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


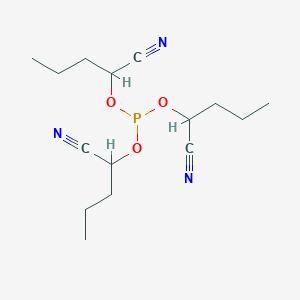
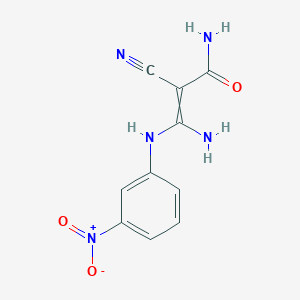
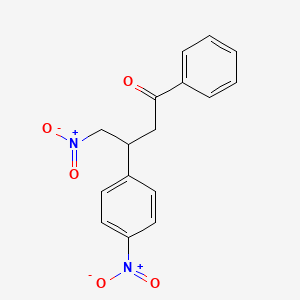

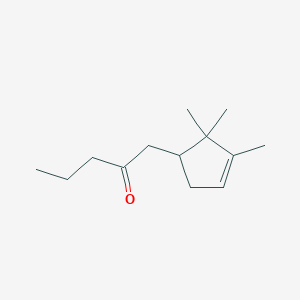
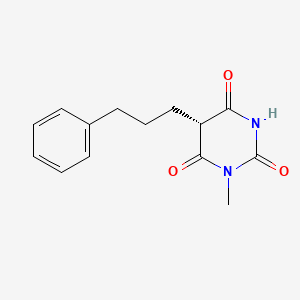

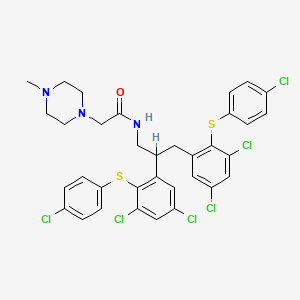
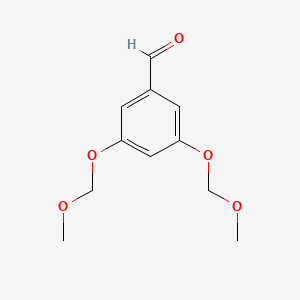

![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
